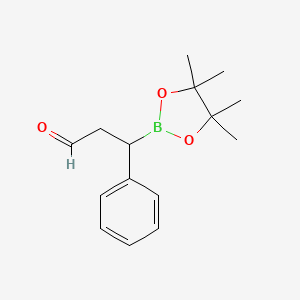
8-(2-Bromo-ethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Bromo-ethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Bromo-ethoxy)quinoline typically involves the alkylation of quinoline with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 8-(2-Bromo-ethoxy)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Major Products:
Nucleophilic Substitution: Formation of 8-(2-substituted-ethoxy)quinoline derivatives.
Oxidation: Formation of 8-(2-bromo-acetoxy)quinoline or 8-(2-bromo-carboxy)quinoline.
Reduction: Formation of 8-(2-bromo-ethoxy)tetrahydroquinoline.
科学研究应用
8-(2-Bromo-ethoxy)quinoline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-(2-Bromo-ethoxy)quinoline involves its interaction with various molecular targets. The bromine atom and the ethoxy group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, leading to inhibition of enzymatic activities or disruption of cellular processes. The quinoline ring can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication and transcription.
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Chloroquinoline: Known for its antimalarial properties.
Uniqueness: 8-(2-Bromo-ethoxy)quinoline is unique due to the presence of the bromo-ethoxy group, which enhances its reactivity and potential applications. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
8-(2-bromoethoxy)quinoline |
InChI |
InChI=1S/C11H10BrNO/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8H2 |
InChI 键 |
HJZFACWHKVHPHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCCBr)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


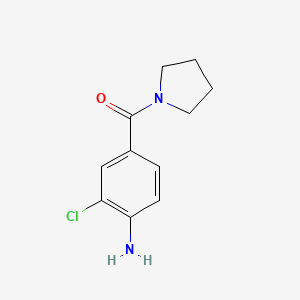
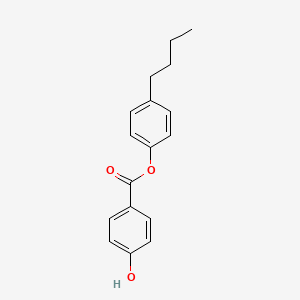
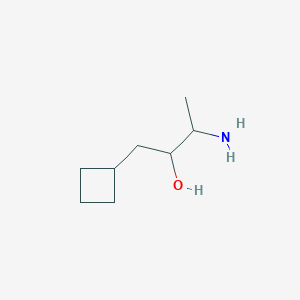
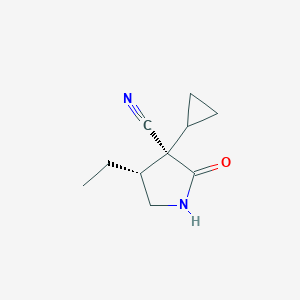
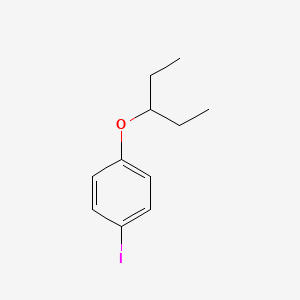

![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
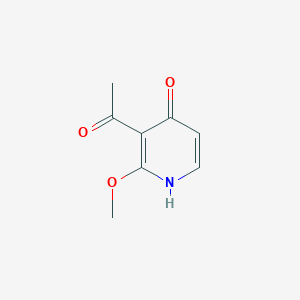

![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
